Fmoc-beta-methyl-DL-phenylalanine

Description

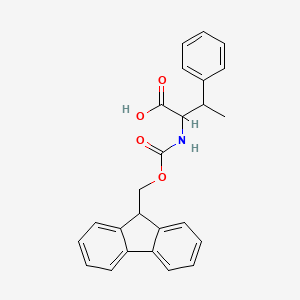

Fmoc-beta-methyl-DL-phenylalanine is a synthetic amino acid derivative widely used in proteomics research and peptide synthesis. Its molecular formula is C₂₅H₂₃NO₄, with a molecular weight of 401.45 g/mol . The compound features a β-methyl group on the phenylalanine backbone, which introduces steric hindrance, influencing peptide conformation and stability. Manufactured by AnaSpec Inc., it meets GMP/GLP standards with a purity of ≥95% (HPLC) and is strictly designated for research use (RUO) . Applications include solid-phase peptide synthesis (SPPS) and studies exploring structural modifications in bioactive peptides.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWJZRLWGALBIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214028-21-3 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Peptide Synthesis

Fmoc-beta-methyl-DL-phenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group that allows for selective modification of amino acids during peptide assembly. This selectivity is crucial for synthesizing complex peptides that may have therapeutic potential.

Case Study: Development of Therapeutic Peptides

Research has demonstrated that peptides synthesized using this compound exhibit enhanced stability and solubility, making them suitable candidates for drug formulation. For instance, studies have shown that peptides containing this compound can effectively target specific biological pathways, leading to improved therapeutic outcomes in conditions such as cancer and metabolic disorders .

Drug Development

The compound plays a significant role in the design of peptide-based drugs. Its ability to enhance the solubility and stability of peptides makes it a preferred choice in medicinal chemistry.

Case Study: Peptide Drug Formulation

In a notable study, researchers formulated a peptide drug utilizing this compound, which demonstrated improved pharmacokinetic properties compared to traditional formulations. The study highlighted the compound's role in facilitating better absorption and bioavailability of the drug .

Biotechnology Applications

In biotechnology, this compound is used to create peptide libraries for screening potential therapeutic candidates. This application accelerates the discovery of new drugs and treatments by enabling high-throughput screening methods.

Case Study: Screening for Therapeutic Candidates

A study utilizing peptide libraries containing this compound resulted in the identification of novel peptides with anti-inflammatory properties. These findings suggest that this compound can be instrumental in developing treatments for inflammatory diseases .

Material Science

The compound is also explored in material science for creating functional materials such as hydrogels. These hydrogels have applications in drug delivery systems and tissue engineering due to their biocompatibility.

Case Study: Hydrogel Development

Research has shown that this compound forms hydrogels that undergo self-shrinkage, allowing for controlled release of encapsulated drugs. Such hydrogels are particularly useful for sustained drug delivery applications .

Research in Neuroscience

Researchers utilize this compound to study neuropeptides, which are crucial for understanding neurological functions and disorders. Its application aids in developing treatments for conditions like depression and anxiety.

Case Study: Neuropeptide Research

In neuroscience research, the compound has been employed to investigate the aggregation mechanisms of neuropeptides linked to neurodegenerative diseases. The findings indicate potential therapeutic strategies targeting these pathways using modified peptides .

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc (9-fluorenylmethyloxycarbonyl) group is selectively removed under basic conditions to expose the amino group for further reactions. Key methods include:

Piperidine-Mediated Deprotection

-

Reagents : 20% piperidine in dimethylformamide (DMF).

-

Mechanism : Base-induced β-elimination releases the Fmoc group as dibenzofulvene-piperidine adducts.

-

Conditions : Room temperature, 5–30 minutes.

Ionic Liquid-Assisted Deprotection

-

Reagents : Triethylamine (Et₃N) in [Bmim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate).

-

Mechanism : Base-driven cleavage in a green solvent system.

-

Conditions : Room temperature, 4–15 minutes.

Comparison of Deprotection Methods

| Method | Reagents | Time (min) | Yield (%) | Advantages |

|---|---|---|---|---|

| Piperidine/DMF | 20% piperidine | 5–30 | >95 | High efficiency, standard protocol |

| Ionic Liquid | Et₃N in [Bmim][BF₄] | 4–15 | 80–93 | Solvent recyclability, reduced waste |

Oxidation and Reduction Reactions

The compound participates in redox reactions, modifying its functional groups:

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Products : Oxidized derivatives (e.g., ketones or carboxylic acids).

-

Applications : Synthesis of advanced intermediates for peptidomimetics.

Reduction

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Products : Reduced alcohol forms (e.g., β-methyl-DL-phenylalaninol).

Substitution Reactions

The Fmoc group can be replaced with other protecting groups or functional moieties:

-

Nucleophiles : Amines, thiols.

-

Conditions : Base (e.g., Na₂CO₃) in dichloromethane (DCM) or DMF .

-

Example : Substitution with Boc (tert-butyloxycarbonyl) groups for orthogonal protection strategies.

Peptide Coupling Reactions

Fmoc-beta-methyl-DL-phenylalanine is integral to solid-phase peptide synthesis (SPPS):

-

Activation Reagents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (similar with hexafluorophosphate activator).

-

Mechanism : Carbodiimide-mediated activation forms active esters for amide bond formation .

-

Yield : Typically >90% coupling efficiency under optimized conditions .

Aspartimide Formation

-

Cause : Base-sensitive sequences with aspartic acid residues.

-

Mitigation : Use of mild bases (e.g., 2% piperidine) or additives like HOBt (hydroxybenzotriazole) .

Lossen Rearrangement

-

Cause : Impurities during Fmoc introduction.

-

Outcome : Unwanted β-alanine derivatives.

-

Mitigation : Intermediate silylation with chlorotrimethylsilane .

Biological Activity-Related Reactions

While primarily a synthetic building block, its derivatives exhibit:

-

Antimicrobial Activity : Weak antibacterial effects against Gram-negative bacteria, enhanced by co-administration with antibiotics like AZT.

-

Mechanism : Disruption of bacterial glutathione metabolism and membrane integrity.

Reaction Conditions for Common Transformations

| Reaction Type | Reagents | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Deprotection | 20% piperidine | DMF | 30 min | >95 |

| Oxidation | H₂O₂/KMnO₄ | H₂O/THF | 2–4 hr | 60–75 |

| Reduction | NaBH₄ | MeOH | 1 hr | 70–85 |

| Coupling | HATU/DIEA | DMF | 1 hr | >90 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key structural analogs differ in substituent type, position, and backbone modifications. Below is a comparative analysis:

Table 1: Structural and Molecular Properties

a) Substituent Position and Steric Effects

- β-methyl vs. α-methyl : The β-methyl group in this compound imposes greater steric hindrance on the peptide backbone compared to the α-methyl derivative (Fmoc-alpha-Me-L-Phe-OH). This difference affects peptide folding and protease resistance .

- Homophenylalanine derivatives (e.g., Fmoc-4-methyl-DL-homophenylalanine) extend the side chain by one methylene group, enhancing lipophilicity and membrane permeability .

b) Electronic Effects of Substituents

- Chloro and fluoro analogs (e.g., Fmoc-3-chloro-DL-phenylalanine) introduce electron-withdrawing effects, altering peptide-receptor binding kinetics. These are critical in designing kinase inhibitors or antimicrobial peptides .

- Biphenyl groups (e.g., Fmoc-L-Bip-OH) increase aromatic stacking interactions, stabilizing peptide tertiary structures in drug candidates .

c) Regulatory and Application Differences

Research Findings and Case Studies

- Steric Hindrance in SPPS : Studies show β-methyl derivatives reduce aggregation during SPPS compared to unmodified phenylalanine, improving yield in hydrophobic peptide sequences .

- Pharmaceutical Utility : Fmoc-L-Bip-OH has been used in synthesizing angiotensin-converting enzyme (ACE) inhibitors, leveraging its biphenyl group for target affinity .

- Halogenated Derivatives : Fmoc-3-chloro-DL-phenylalanine enhances peptide stability in oxidative environments, making it valuable in antibody-drug conjugates (ADCs) .

Q & A

Q. What are the critical steps in synthesizing Fmoc-β-methyl-DL-phenylalanine, and how can reaction efficiency be optimized?

The synthesis of Fmoc-β-methyl-DL-phenylalanine typically involves coupling Fmoc-protected amino acids with methylated phenylalanine derivatives. Key steps include:

- Activation : Use of carbodiimide reagents like EDC (Ethyldiaminopropylcarbodiimidhydrochlorid) with HOBt (1-hydroxybenzotriazole) to activate the carboxyl group of Fmoc-protected precursors .

- Coupling : Reaction at 0°C in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) to maintain a basic pH, ensuring efficient amide bond formation .

- Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate) and recrystallization to isolate the product. Purity (≥65%) can be confirmed via HPLC and ¹H-NMR .

- Storage : Store at -20°C to prevent degradation of the Fmoc group .

Q. How is the structural integrity of Fmoc-β-methyl-DL-phenylalanine validated experimentally?

Structural characterization involves:

- ¹H-NMR : Key signals include aromatic protons (δ 7.3–7.8 ppm for Fmoc), methyl groups (δ 1.2–1.5 ppm), and α/β-protons (δ 3.0–4.5 ppm). Discrepancies in chemical shifts (e.g., Δδ ~0.3 ppm between stereoisomers) help distinguish DL configurations .

- HPLC : Retention time (Rt ~20 min) and peak symmetry confirm purity and absence of dipeptide byproducts (e.g., Fmoc-Leu-Leu-OH) .

- Melting Point : Predicted values (~239°C) should align with experimental measurements to verify crystallinity .

Advanced Research Questions

Q. What strategies mitigate stereochemical impurities during solid-phase peptide synthesis (SPPS) using Fmoc-β-methyl-DL-phenylalanine?

- Chiral Purity Control : Use enantiomerically pure starting materials (e.g., L- or D-phenylalanine derivatives) to minimize racemization. Monitor via chiral HPLC or circular dichroism (CD) .

- Coupling Optimization : Avoid prolonged exposure to basic conditions (e.g., DIPEA) during activation, which can induce β-methyl epimerization. Pre-cool reagents to 0°C to stabilize stereochemistry .

- Post-Synthesis Analysis : Compare ¹H-NMR chemical shifts of synthetic products with reference standards (e.g., Fmoc-α-methyl vs. β-methyl derivatives) .

Q. How can researchers address contradictory data in the solubility and reactivity of Fmoc-β-methyl-DL-phenylalanine across different solvent systems?

- Solvent Screening : Test solubility in polar aprotic solvents (e.g., DMF, DCM) versus aqueous buffers. For example, Fmoc-β-methyl-DL-phenylalanine is sparingly soluble in water but dissolves in 1% acetic acid .

- Reactivity Mapping : Compare coupling efficiency in DMF (high swelling of resin) vs. THF (low polarity). Use kinetic studies (e.g., time-resolved FTIR) to track reaction progress .

- Contradiction Resolution : Replicate experiments under standardized conditions (temperature, reagent ratios) to isolate solvent-specific effects. Cross-validate with LC-MS to identify side products (e.g., Fmoc-deprotected intermediates) .

Q. What are the common side reactions and impurities in Fmoc-β-methyl-DL-phenylalanine synthesis, and how are they quantified?

- Byproduct Formation :

- Protection Failures : Unprotected amino acids (e.g., free β-methyl-phenylalanine) due to incomplete Fmoc coupling. Detect via ninhydrin test or TLC .

- Dipeptide Adducts : E.g., Fmoc-β-methyl-DL-Phe-Phe-OH, formed via over-activation of carboxyl groups. Remove via size-exclusion chromatography .

- Quantitative Analysis :

- HPLC-MS : Quantify impurities using area-under-curve (AUC) ratios at 214 nm. Limit: ≤0.1% for free amino acids .

- ¹³C-NMR : Identify β-methyl regioisomers by comparing carbonyl carbon shifts (δ 170–175 ppm) .

Methodological Considerations

Q. How does the β-methyl substitution influence peptide stability and conformational studies?

- Steric Effects : The β-methyl group restricts backbone flexibility, favoring α-helix or β-sheet formation in model peptides. Assess via CD spectroscopy or molecular dynamics simulations .

- Protease Resistance : Incorporate β-methyl-DL-phenylalanine into peptide sequences to evaluate resistance to enzymatic cleavage (e.g., trypsin). Monitor degradation via MALDI-TOF .

Q. What protocols ensure reliable Fmoc deprotection while preserving the β-methyl group?

- Deprotection Agents : Use 20% piperidine in DMF (v/v) for 30 min, followed by neutralization with 0.1 M HCl. Avoid strong bases (e.g., DBU) to prevent β-methyl elimination .

- Kinetic Studies : Track Fmoc removal via UV absorbance at 301 nm. Optimize reaction time to balance efficiency and side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.